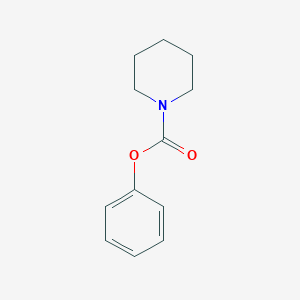

Phenyl piperidine-1-carboxylate

Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of drug discovery and medicinal chemistry. researchgate.netugent.bearizona.edu It is one of the most common heterocyclic fragments found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). ugent.bearizona.edu The prevalence of the piperidine scaffold is attributed to its ability to serve as a versatile building block in the synthesis of medicinal agents. ugent.bearizona.edu Its structure allows for the introduction of various functional groups, which can modulate critical properties of a drug candidate, such as its physicochemical characteristics, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net

Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a vast range of therapeutic applications. encyclopedia.pubnih.gov Research has extensively documented the role of piperidine derivatives as agents for a multitude of conditions, including cancer, viral infections, malaria, microbial and fungal infections, hypertension, and inflammation. researchgate.net Furthermore, they have been developed as analgesics, anti-Alzheimer's drugs, and antipsychotics. researchgate.netencyclopedia.pub The natural world also provides numerous examples of piperidine's importance, as it is a core structure in many biologically active alkaloids. encyclopedia.pub For instance, piperine, a key component of black pepper, contains a piperidine nucleus and is noted for a wide array of biological properties. encyclopedia.pubacs.org The adaptability of the piperidine scaffold allows it to be incorporated into molecules to enhance brain exposure or to bind effectively to biological targets like enzymes. encyclopedia.pub The introduction of chiral centers within the piperidine ring can further refine a molecule's potency and reduce toxicity. thieme-connect.comresearchgate.net

Historical Context of Phenylpiperidine Derivatives in Research

Phenylpiperidines, a chemical class where a phenyl group is directly attached to a piperidine ring, hold a significant place in the history of pharmaceutical research, particularly in the development of analgesics and other central nervous system agents. nih.govpainphysicianjournal.comwikipedia.org The journey of synthetic phenylpiperidine opioids began with the synthesis of meperidine (also known as pethidine). nih.govpainphysicianjournal.com This marked a pivotal moment, leading to extensive research into this chemical family.

Following the development of meperidine, a second generation of synthetic phenylpiperidines emerged with the work of Dr. Paul Janssen and his team in the 1960s. painphysicianjournal.com This research led to the synthesis of fentanyl, which was introduced into clinical practice in 1968. nih.govpainphysicianjournal.com Fentanyl's development spurred the creation of a vast number of analogues, including sufentanil, alfentanil, and remifentanil, which have been used in both human and veterinary medicine. painphysicianjournal.comresearchgate.net The pharmacological effects of phenylpiperidine derivatives are diverse; while many exhibit potent morphine-like activity, others have different effects on the central nervous system. painphysicianjournal.comwikipedia.org The core structure has been adapted to create drugs for various conditions, including antipsychotics and selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine. wikipedia.org Over the past several decades, research has continued to expand, with new formulations of phenylpiperidines being developed for pain management. nih.govpainphysicianjournal.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(13-9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZDLAOKPXEJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300667 | |

| Record name | phenyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16641-71-7 | |

| Record name | MLS002920442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 1-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Core Phenylpiperidine-1-carboxylate Synthesis

The core synthesis can be approached by first establishing the key carbon-carbon bond that links the phenyl and piperidine (B6355638) moieties or by forming the heterocyclic piperidine ring as a key step.

The creation of the bond between the phenyl ring and the piperidine structure is a critical step that can be achieved through powerful cross-coupling reactions or by the use of classic organometallic reagents.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. mdpi.comthermofisher.com In the context of phenylpiperidine-1-carboxylate synthesis, this could involve reacting a piperidine derivative bearing a halide with phenylboronic acid, or conversely, a phenyl halide with a piperidine-boronic acid derivative.

The catalytic cycle of the Suzuki reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. thermofisher.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base. thermofisher.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst. thermofisher.com

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] is often an effective catalyst for such transformations. nih.gov

| Catalyst | Base | Solvent | Reaction Time | Yield | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 2 hours | High | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Toluene/Water | Not specified | 82% | nih.gov |

| Pd₂(dba)₃ | K₂CO₃ | Toluene | 4 hours | Not specified | mdpi.com |

Classic organometallic methods using Grignard and organolithium reagents are powerful tools for introducing a phenyl group. thermofisher.com These reagents are strong nucleophiles and bases, created by reacting an aryl halide, such as bromobenzene, with magnesium or lithium metal, respectively. orgsyn.orgmasterorganicchemistry.com

Phenyllithium can be prepared by reacting bromobenzene with lithium metal in a dry ether solvent. orgsyn.org The resulting phenyllithium is a potent nucleophile that can react with an appropriate electrophilic site on a pyridine ring. Subsequent reduction (hydrogenation) of the resulting phenylpyridine intermediate yields the desired phenylpiperidine core. orgsyn.org

Grignard reagents , such as phenylmagnesium bromide, are prepared by reacting bromobenzene with magnesium turnings. thermofisher.com These reagents are highly effective for addition to carbonyls and imines. thermofisher.com A synthetic strategy could involve the reaction of a phenyl Grignard reagent with an N-protected piperidone or a cyclic imine precursor to install the phenyl group. For example, the synthesis of 1-cyclohexyl-1-phenyl-3-piperidine propanol hydrochloride utilizes a Grignard reaction as a key step to introduce a phenyl group. google.com

| Reagent | Substrate | Key Step | Product Type | Reference |

| Phenyllithium | Pyridine | Nucleophilic Addition | 2-Phenylpyridine | orgsyn.org |

| Cyclohexylmagnesium chloride (Grignard) | Mannich base intermediate | Grignard Addition | Phenyl-substituted piperidine derivative | google.com |

An alternative synthetic strategy involves forming the piperidine ring as the key bond-forming event from an acyclic precursor. These cyclization reactions are efficient methods for constructing the heterocyclic core.

The intramolecular aza-Michael reaction (IMAMR) is a powerful and straightforward method for constructing nitrogen-containing heterocycles like piperidines. nih.govrsc.org This reaction involves the cyclization of a linear precursor that contains both a nucleophilic amine and an electron-deficient alkene (the Michael acceptor). frontiersin.org The amine attacks the double bond, leading to the formation of the six-membered piperidine ring.

This method has been advanced through the use of organocatalysis, which allows for the enantioselective synthesis of chiral piperidines. nih.govnih.gov For instance, combining a quinoline-based organocatalyst with an acid co-catalyst can produce enantiomerically enriched 2,5-disubstituted and 2,5,5-trisubstituted piperidines in good yields. nih.gov The reaction can be influenced by the choice of base or catalyst system to control diastereoselectivity. nih.gov

| Catalyst System | Substrate Type | Product | Key Feature | Reference |

| Quinoline (B57606) organocatalyst + Trifluoroacetic acid | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,5,5-substituted piperidines | Enantioselective cyclization | nih.gov |

| 9-amino-9-deoxy-epi-hydroquinine + Trifluoroacetic acid | Acyclic amine with bis-enone | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Desymmetrization process | nih.gov |

| TBAF (base) | N-tethered alkene | 2,6-trans-piperidines | Large-scale synthesis | nih.gov |

| N-Heterocyclic Carbene (NHC) | N-tethered alkene | Enantiomerically enriched piperidines | Good enantioselectivity and higher yields | nih.gov |

Radical cyclization reactions offer another effective route to the piperidine ring system. organic-chemistry.org These methods involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the ring. nih.gov Various transition metals can be used to mediate these transformations.

One approach involves the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. nih.gov Another strategy employs copper catalysis to achieve an intramolecular radical C-H amination/cyclization of linear amines. nih.gov A more recent development involves an enantioselective δ C-H cyanation of acyclic amines. nih.gov This process is enabled by a chiral copper catalyst that intercepts an N-centered radical relay, leading to an enantioenriched δ-amino nitrile which can then be cyclized to form a chiral piperidine. nih.gov This method represents an innovative (5+1) synthetic disconnection for piperidine synthesis. nih.gov

| Method | Catalyst/Mediator | Precursor | Key Mechanism | Reference |

| Intramolecular Cyclization | Cobalt(II) | Linear amino-aldehydes | Radical intramolecular cyclization | nih.gov |

| C-H Amination/Cyclization | Copper | Linear amines with electrophilic groups | N-F and C-H bond activation, N-radical formation | nih.gov |

| δ C-H Cyanation | Chiral Copper Catalyst | Acyclic amines | N-centered radical relay, Hydrogen Atom Transfer (HAT) | nih.gov |

| Oxidative Amination | Gold(I) complex | Non-activated alkenes | Difunctionalization of a double bond | nih.gov |

Formation of the Piperidine Ring System

Alkyne Cyclization Methodologies

The construction of the piperidine ring through the cyclization of alkynes represents a powerful strategy in organic synthesis. These methods often utilize transition metals to activate the alkyne moiety and facilitate ring closure.

One notable approach is the Brønsted acid-catalyzed carbocyclization cascade. This reaction involves the intramolecular coupling of an alkyne, an iminium ion, and an arene to form fused heterotricycles, including piperidine structures peptide.comchemrxiv.org. Another method involves the intramolecular radical cyclization of 1,6-enynes, initiated by reagents like triethylborane, which proceeds through a complex radical cascade to form the six-membered ring fiveable.me. Gold(I) catalysts have also been employed to activate a triple bond for a 6-exo-dig cyclization, leading to the formation of piperidine derivatives fiveable.me.

Table 1: Overview of Alkyne Cyclization Methodologies for Piperidine Synthesis

| Methodology | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Carbocyclization Cascade | Brønsted Acid | Sulfonamide with alkyne and aldehyde | Intramolecular three-component coupling; forms fused piperidines peptide.comchemrxiv.org. |

| Radical Cyclization | Triethylborane | 1,6-enynes | Proceeds via a complex radical cascade involving successive cyclizations fiveable.me. |

| Gold-Catalyzed Cyclization | Gold(I) Complex | Terminal alkynes | Activates the triple bond for 6-exo-dig ring closure fiveable.me. |

Intramolecular Cyclization/Reduction Cascades

Intramolecular cascade reactions that combine cyclization and reduction steps in a single pot offer an efficient route to the piperidine scaffold. These processes streamline the synthesis by avoiding the isolation of intermediates.

A key example is the intramolecular reductive hydroamination and cyclization of alkynes. This reaction proceeds through an acid-mediated alkyne functionalization, which forms an enamine and subsequently an iminium ion. The reduction of this intermediate leads directly to the piperidine ring fiveable.me. Another strategy involves a tandem protocol that integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a one-pot reaction to construct the piperidine structure nih.gov. These methods are valued for their mild reaction conditions and the ability to generate a variety of N-substituted piperidines in good yields nih.gov.

Iron-Catalyzed Reductive Amination Routes

Iron, as an earth-abundant and low-toxicity metal, has emerged as a valuable catalyst for C-N bond formation. Iron-catalyzed reductive amination provides a sustainable pathway for synthesizing piperidine precursors and for direct cyclization.

One such method involves the reductive amination of ϖ-amino fatty acids using an iron complex and phenylsilane. In this reaction, phenylsilane facilitates the formation and reduction of an intermediate imine, initiates the cyclization, and reduces the resulting piperidinone to afford the final piperidine product google.com. This approach is effective for creating various saturated N-heterocycles google.com. Furthermore, iron catalysis can be used in the reductive coupling of nitroarenes with alkyl halides, providing a step-economical route to aryl amines that can serve as precursors in more complex piperidine syntheses rsc.org. The use of reusable iron oxide-based nanocatalysts further enhances the sustainability of these processes nih.gov.

Boron-Intermediate Mediated Cyclizations

Boron-based reagents have enabled unique cyclization strategies for piperidine synthesis. These methods often proceed through distinct boron-containing intermediates that dictate the reaction pathway and stereochemistry.

A significant route involves the intramolecular amination of boronic esters that contain a methoxyamine group. The reaction is believed to proceed via the formation of a nitrogen-boron (N-B) bond, followed by a 1,2-metalate shift within the boron intermediate to achieve cyclization google.com. Additionally, boron-centered radicals, generated from stable tetraalkoxydiboron reagents, have been shown to catalyze cycloaddition reactions, efficiently synthesizing piperidine rings among other cyclic molecules wikipedia.org. This catalytic use of inexpensive and stable boron compounds presents a novel strategy for constructing complex molecular architectures wikipedia.org.

Esterification and Carboxylate Group Introduction

Once the piperidine-1-carboxylic acid scaffold is synthesized, the introduction of the phenyl ester group is typically achieved through esterification. The Fischer esterification is a classic and widely used method for this transformation researchgate.net.

This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol—in this case, phenol—in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) acsgcipr.org. The reaction is an equilibrium process. To drive it toward the formation of the ester, the alcohol is often used in large excess, or water is removed as it is formed, for example, by using a Dean-Stark apparatus. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product acsgcipr.org.

Advanced Functionalization and Derivatization Techniques

N-Protection Strategies

In the multi-step synthesis of complex molecules containing the piperidine motif, the protection of the nitrogen atom is crucial to prevent unwanted side reactions. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.

Commonly used nitrogen protecting groups for piperidines include the tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups google.com.

Boc Group : This group is widely used due to its stability in the presence of various nucleophiles and strong bases. It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) peptide.com.

Cbz Group : The Cbz group is stable under acidic conditions and is introduced using benzyl chloroformate. Its removal is typically achieved through hydrogenolysis, using hydrogen gas and a palladium catalyst.

Fmoc Group : The Fmoc group is notably base-labile and is common in solid-phase peptide synthesis. It is removed using a secondary amine base, most commonly a solution of piperidine in DMF.

The selection of a specific protecting group allows for orthogonal protection strategies, where different protecting groups on a molecule can be removed selectively without affecting the others. For instance, the acid-labile Boc group can be removed without cleaving a Cbz group, which requires hydrogenolysis. This strategic use of protecting groups is fundamental to the successful synthesis of complex Phenyl piperidine-1-carboxylate derivatives.

Table 2: Common N-Protecting Groups for Piperidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) peptide.com |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid or reducing agents |

Reductive Amination Procedures

Reductive amination is a cornerstone in the synthesis of piperidine derivatives, providing a direct route to form C-N bonds. This methodology is particularly effective for producing substituted piperidines from corresponding ketone or aldehyde precursors. The process typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

One common approach involves the reaction of a piperidone derivative with an appropriate amine in the presence of a reducing agent. For instance, the reductive amination of N-Boc-piperidin-4-one with anilines has been successfully employed to synthesize N-aryl piperidin-4-amines. researchgate.net A variety of reducing agents can be utilized, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and selective option, particularly for the reductive amination of aldehydes and ketones. nih.gov Other reducing agents like sodium borohydride (NaBH₄) are also used, sometimes in combination with an acid catalyst. ajrconline.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, especially when chiral centers are present. mdpi.com

Iron-catalyzed reductive amination has also been developed as an efficient method for the preparation of piperidines from ϖ-amino fatty acids, where phenylsilane plays a key role in the formation and reduction of the intermediate imine. mdpi.comnih.gov This highlights the versatility of reductive amination in constructing the piperidine core from various starting materials.

Table 1: Examples of Reductive Amination in Piperidine Synthesis

| Carbonyl Precursor | Amine | Reducing Agent | Product Type |

| N-Boc-piperidin-4-one | Aniline | NaBH(OAc)₃ | N-Aryl-N-(Boc-piperidin-4-yl)amine |

| 1-(2-phenethyl)-4-piperidone | Aniline | NaBH(OAc)₃ | 4-Anilino-1-phenethyl piperidine ajrconline.org |

| ϖ-amino fatty acids | - | Phenylsilane/Iron catalyst | Substituted Piperidines mdpi.comnih.gov |

| Aldehydes | Primary/Secondary Amines | NaBH(OAc)₃ | Secondary/Tertiary Amines nih.gov |

Acylation and Alkylation Reactions

Acylation and alkylation reactions are fundamental for introducing the phenyl carboxylate group and other substituents onto the piperidine nitrogen.

Acylation: The synthesis of this compound is directly achieved through the acylation of piperidine. A common and efficient method involves the reaction of piperidine with phenyl chloroformate in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. nih.govniscpr.res.in The base is crucial to neutralize the hydrochloric acid generated during the reaction. Similarly, phenyl benzoates can be used as acylating agents for piperidine in mixed solvent systems like water-2-propanol and water-dioxane. researchgate.netpleiades.online The kinetics of these acylation reactions are influenced by the specific solvation of the amine. researchgate.netpleiades.online

Alkylation: Alkylation reactions are employed to introduce various substituents on the piperidine nitrogen. For example, N-alkylation of a piperidine derivative can be achieved using alkyl halides, such as 2-phenylethyl chloride. ajrconline.org Reductive alkylation is another powerful technique where an amine is reacted with a carbonyl compound in the presence of a reducing agent. mdpi.com For instance, the reductive alkylation of piperidone with 2-phenylethaldehyde using sodium triacetoxyborohydride generates 1-(2-phenethyl)-4-piperidone. ajrconline.org These alkylation strategies are essential for creating a diverse range of N-substituted piperidine scaffolds.

Condensation Reactions (e.g., Strecker-type, aldehyde-amine)

Condensation reactions provide versatile pathways for constructing and functionalizing the piperidine ring.

Strecker-type Synthesis: The Strecker synthesis is a classic method for preparing α-amino nitriles, which can be further elaborated into valuable piperidine derivatives. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrogen cyanide (generated in situ from KCN and an acid) yields the corresponding anilino-nitrile in high yield. researchgate.net This intermediate can then be hydrolyzed to the corresponding carboxylic acid, providing a route to 4-anilino-piperidine-4-carboxylic acid derivatives. researchgate.net The use of TsOH·H₂O has been shown to be key in achieving good and reproducible yields for Strecker reactions of piperidine derivatives with cyclic ketones under aqueous conditions. researchgate.net

Aldehyde-Amine Condensation: The condensation of aldehydes and amines is a fundamental step in many synthetic routes to piperidines. The Knoevenagel condensation, a variant of the aldol condensation, involves the reaction of an active methylene compound with an aldehyde or ketone. acs.org Piperidine itself is often used as a catalyst in these reactions. oregonstate.eduresearchgate.net The reaction proceeds through the formation of an iminium ion intermediate. acs.org Such condensation reactions can be part of multicomponent reactions, which allow for the rapid assembly of complex piperidine-containing molecules. nih.gov For example, a three-component condensation of a β-sulfonamide ketone, an aromatic aldehyde, and 3-amino-1,2,4-triazole can yield triazolopyrimidine derivatives containing a piperidinylsulfonyl group. nih.gov

Hydrolysis and N-Debenzylation for Functional Group Manipulation

Functional group manipulations such as hydrolysis and debenzylation are critical steps in multi-step syntheses of complex piperidine derivatives, allowing for the removal of protecting groups or the conversion of one functional group to another.

Hydrolysis: Ester groups within piperidine derivatives can be hydrolyzed to the corresponding carboxylic acids. For instance, the ester linkage in remifentanil, a phenylpiperidine derivative, is susceptible to hydrolysis by esterases. painphysicianjournal.com In a laboratory setting, the hydrolysis of an anilino-nitrile intermediate to an anilino-amide can be achieved using concentrated sulfuric acid, and subsequent vigorous basic hydrolysis can yield the carboxylic acid. researchgate.net Similarly, the hydrolysis of an ethyl formate protecting group can be accomplished with caustic soda. google.com

N-Debenzylation: The benzyl group is a common protecting group for the piperidine nitrogen due to its relative stability and ease of removal. Catalytic hydrogenation is a widely used method for N-debenzylation, often employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. researchgate.net This method is effective for removing the benzyl group from compounds like 1-benzyl-4-anilinopiperidine derivatives. ajrconline.org In some cases, N-debenzylation can be facilitated by acids. researchgate.net The choice of debenzylation method depends on the other functional groups present in the molecule to ensure selectivity.

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of synthesizing substituted piperidines, ensuring that functional groups are introduced at the desired positions on the ring. Various strategies have been developed to control the regioselectivity of these reactions.

One powerful approach is the Dieckmann cyclization, which can be used for the regioselective synthesis of substituted piperidine-2,4-diones. researchgate.net This intramolecular condensation of a diester can be controlled to favor the formation of a specific regioisomer. Furthermore, the use of chiral auxiliaries, such as Davies' α-methylbenzylamine auxiliary, allows for the enantioselective synthesis of 6-substituted piperidine-2,4-diones through a related regioselective Dieckmann cyclization. researchgate.net

Intramolecular cyclization reactions are also key to achieving regioselectivity. For instance, the 6-endo-dig reductive hydroamination/cyclization cascade of alkynes proceeds with specific regioselectivity. mdpi.com Similarly, radical cyclization of 1,6-enynes can be directed to follow a 5-exo-dig or 6-endo-trig pathway depending on the reaction conditions, leading to different ring sizes and substituent patterns. mdpi.comnih.gov The choice of solvent can also play a crucial role in directing the regiochemical outcome of cyclization reactions. mdpi.com

Table 2: Regioselective Synthesis Methods for Piperidine Derivatives

| Method | Key Features | Product Type |

| Dieckmann Cyclization | Intramolecular condensation of diesters. Can be made enantioselective with chiral auxiliaries. | Substituted piperidine-2,4-diones researchgate.net |

| Reductive Hydroamination/Cyclization | Acid-mediated alkyne functionalization followed by cyclization. | Substituted piperidines |

| Radical Cyclization | Can be controlled to favor different cyclization pathways (e.g., 5-exo vs. 6-endo) based on conditions. | Polysubstituted alkylidene piperidines nih.gov |

Reaction Mechanism Elucidation in Synthetic Pathways

Mechanistic Investigations of Cyclization Reactions

Understanding the mechanisms of cyclization reactions is crucial for optimizing reaction conditions and controlling the stereochemical and regiochemical outcomes of piperidine synthesis.

Mechanistic studies on copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have suggested a catalytic cycle involving a Cu(I)/Cu(II) pathway. nih.govacs.org Experimental and DFT investigations have provided evidence for the formation of a Cu(II)-F bond as a key intermediate when using N-fluoro-amide substrates. nih.govacs.org The nature of the ligand on the copper catalyst has been shown to influence the reaction outcome, with bulkier ligands promoting better conversions, possibly by facilitating the Cu(I) to Cu(II) oxidation step. nih.govacs.org

In the case of electroreductive cyclization of imines with terminal dihaloalkanes, the proposed mechanism involves the initial one-electron reduction of the imine to form a stable radical anion. beilstein-journals.orgnih.gov This is followed by a nucleophilic attack of the radical anion on the dihaloalkane, generating a radical intermediate. A subsequent one-electron reduction at the cathode produces an anion, which then undergoes intramolecular cyclization to form the piperidine ring. beilstein-journals.orgnih.gov

The mechanism of the piperidine-catalyzed Knoevenagel condensation has also been investigated. The reaction is initiated by the formation of an iminium ion from the condensation of piperidine with an aldehyde. acs.org This is followed by the deprotonation of the active methylene compound by a second molecule of piperidine to form an enolate, which then attacks the iminium ion. Subsequent steps lead to the final condensed product. acs.org

Stereoselectivity and Diastereoselectivity in Synthesis

Controlling stereochemistry is paramount in the synthesis of piperidine derivatives. Various strategies have been developed to achieve high levels of stereoselectivity (controlling the formation of enantiomers) and diastereoselectivity (controlling the formation of diastereomers).

One prominent method involves the asymmetric hydrogenation of pyridine precursors. Rhodium and palladium catalysts are effective for this transformation. For instance, a rhodium(I) complex with a P-chiral bisphosphorus ligand has been used for the enantioselective asymmetric hydrogenation of certain tetrasubstituted enamides, which are precursors to chiral piperidines ajgreenchem.com. Similarly, all-cis-(multi)fluorinated piperidines can be synthesized from corresponding fluoropyridines using a rhodium(I) complex and pinacol borane, which proceeds through a highly diastereoselective dearomatization/hydrogenation process ajgreenchem.com.

Another powerful approach is the use of chiral auxiliaries, such as phenylglycinol-derived lactams. These scaffolds allow for the stereocontrolled introduction of substituents onto the piperidine ring, enabling the enantioselective synthesis of a wide array of piperidine-containing alkaloids and derivatives maxapress.com. The facial stereoselectivity of these reactions can be predicted and controlled, making them highly versatile for building libraries of enantiopure piperidines maxapress.com.

Catalytic enantioselective reactions also provide direct routes to chiral piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate yields 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity acs.org. This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, grants access to a variety of enantioenriched 3-piperidines acs.org.

Other stereoselective methods include:

Mannich Reactions: Diastereoselective Mannich reactions can be employed to control the stereochemistry of piperidines, which is then maintained during subsequent reductive cyclization steps ajgreenchem.com.

Radical Cyclization: Intramolecular radical cyclization of haloalkynes can produce piperidines, where the stereoselectivity (E/Z ratio) is influenced by the substituents on the triple bond ajgreenchem.com. For example, using a phenyl substituent instead of a halogen resulted in an E/Z ratio of 5:1 ajgreenchem.com.

[5 + 1] Annulation: An iridium(III)-catalyzed hydrogen borrowing [5 + 1] annulation method allows for the stereoselective synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction steps ajgreenchem.com.

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Reported Selectivity |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium complex | Arylboronic acids & Pyridine derivatives | Asymmetric carbometalation | High enantioselectivity |

| Asymmetric Hydrogenation | Rhodium(I) complex with chiral ligand | Fluoropyridines | Diastereoselective dearomatization | Highly diastereoselective |

| Chiral Auxiliary | Phenylglycinol-derived lactams | Lactam derivatives | Stereocontrolled substituent introduction | High enantiopurity |

| Mannich Reaction | - | Functionalized acetals and imines | Diastereoselective C-C bond formation | Stereochemistry is retained |

| Radical Cyclization | Triethylborane | Haloalkynes | Halogen on triple bond affects stereoselectivity | E/Z ratio of 5:1 with phenyl substituent |

Kinetic Studies of Elimination Reactions

Elimination reactions are crucial steps in the synthesis of unsaturated piperidine derivatives, often involving the removal of a leaving group to form a double bond. The kinetics of these reactions are typically studied to understand the reaction mechanism, identify the rate-determining step, and optimize conditions. The two primary mechanisms for such reactions are the unimolecular (E1) and bimolecular (E2) pathways.

E1 Reaction: This is a two-step process where the leaving group departs first to form a carbocation intermediate, which is the slow, rate-determining step. A base then removes a proton from an adjacent carbon in a fast second step to form the alkene lumenlearning.comchemicalnote.com. The rate of an E1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics lumenlearning.compharmaguideline.com.

E2 Reaction: This is a one-step, concerted process where the base abstracts a proton at the same time as the leaving group departs lumenlearning.commasterorganicchemistry.com. The rate of an E2 reaction depends on the concentration of both the substrate and the base, thus following second-order kinetics chemicalnote.compharmaguideline.commasterorganicchemistry.com.

In the context of piperidine synthesis, an elimination reaction is a key step in a route starting from N-protected 3-piperidone. The starting material undergoes a Grignard reaction to form a 3-hydroxy-3-phenylpiperidine intermediate. This tertiary alcohol then undergoes an alcoholic hydroxyl elimination reaction to form an unsaturated piperidine derivative pharmaguideline.com. While detailed kinetic data for this specific elimination is not provided, the mechanism (E1 vs. E2) is influenced by factors such as the strength of the base used and the stability of the potential carbocation intermediate. Strong bases tend to favor the E2 mechanism masterorganicchemistry.comslideshare.net. For example, studies on related α-halogenated ketones have shown that a stronger base like piperidine can favor an elimination-addition pathway, whereas a weaker base like morpholine favors a direct substitution reaction sci-hub.box.

Kinetic studies on related reactions, such as the piperidine-catalyzed Knoevenagel condensation, have identified the elimination of a hydroxide ion from a carbinolamine intermediate as the rate-determining step, with a calculated free energy barrier of 21.8 kcal mol⁻¹ acs.org. Such studies help elucidate how catalysts like piperidine can facilitate the elimination step in a reaction sequence acs.org.

| Mechanism | Molecularity | Kinetics | Rate-Determining Step | Key Characteristics |

|---|---|---|---|---|

| E1 (Elimination, Unimolecular) | Unimolecular | First-order: Rate = k[Substrate] | Formation of carbocation intermediate | Favored by weak bases; proceeds in two steps |

| E2 (Elimination, Bimolecular) | Bimolecular | Second-order: Rate = k[Substrate][Base] | Concerted proton abstraction and leaving group departure | Favored by strong bases; proceeds in a single step |

Optimization of Synthetic Routes for Research Applications

Optimizing synthetic routes is crucial for making valuable research compounds more accessible, cost-effective, and scalable. This involves refining reaction parameters such as solvents, catalysts, temperature, and reaction times to maximize yield and purity while minimizing costs and environmental impact.

An efficient, optimized synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed starting from 1-benzylpiperidin-4-one ajgreenchem.com. The optimization focused on a Strecker-type condensation. Key findings from the optimization include:

Solvent Selection: A mixture of CH₂Cl₂/AcOH (≈1:1) provided the best results among various solvents tested, including methanol, ethanol, and acetonitrile ajgreenchem.com.

Temperature and Time: It was found that subsequent heating at 45–50 °C for 12–36 hours was necessary to achieve nearly quantitative yields ajgreenchem.com.

Final Step: The final N-debenzylation step was examined under various conditions and optimized to yield the target compound in near-quantitative yields ajgreenchem.com.

Another synthetic route designed for large-scale industrial production also highlights optimization principles. This method uses N-protected 3-piperidone as a starting material and proceeds through a Grignard reaction, an elimination reaction, and hydrogenation pharmaguideline.com. The key advantages of this optimized route are the use of inexpensive reagents, mild reaction conditions, and high yields for each step, which effectively controls the production cost of important chiral intermediates pharmaguideline.com.

Modern synthetic methods also offer avenues for optimization. A metallaphotoredox platform has been developed for the N-alkylation of related compounds, demonstrating the power of new technologies to create structural diversity efficiently masterorganicchemistry.com. Optimization of these reactions involves screening photocatalysts, copper catalysts, bases, and oxidants to achieve high yields. For example, in one model reaction, combining 4CzIPN as the photocatalyst with copper(II) acetate (B1210297) and a specific guanidine base in acetonitrile was found to be optimal masterorganicchemistry.com. Such late-stage functionalization strategies are powerful for drug discovery, allowing for the rapid diversification of complex molecules masterorganicchemistry.com.

| Synthetic Route | Starting Material | Optimized Parameter | Condition | Result |

|---|---|---|---|---|

| Strecker-type Synthesis | 1-benzylpiperidin-4-one | Solvent | CH₂Cl₂/AcOH (1:1) | Optimal yield for condensation step |

| Temperature/Time | 45–50 °C for 12–36 h | Near-quantitative yield | ||

| Grignard/Elimination Route | N-protected 3-piperidone | Reagent Cost | Use of inexpensive reagents | Cost-effective for large-scale production |

| Metallaphotoredox N-Alkylation | S,S-diphenyl sulfoximine | Catalyst System | 4CzIPN, Cu(OAc)₂, BTMG base | High yields for late-stage functionalization |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Methods for Structural Assignment

A suite of advanced spectroscopic methods is employed to unambiguously assign the structure of phenyl piperidine-1-carboxylate. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy, provide complementary information to build a complete picture of the molecule's connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons, carbons, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the aromatic protons of the phenyl group and the aliphatic protons of the piperidine (B6355638) ring. The aromatic protons typically appear as a multiplet in the downfield region (around 7.16-7.45 ppm), while the piperidine protons resonate in the upfield region (approximately 1.48-3.76 ppm). uva.nl The exact chemical shifts and splitting patterns of the piperidine protons can provide initial clues about the ring's conformation.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals corresponding to the carbonyl carbon of the carboxylate group (around 155 ppm), the aromatic carbons (in the 120-150 ppm range), and the aliphatic carbons of the piperidine ring (typically between 20-55 ppm) are observed. uva.nl The chemical shift of the carbonyl carbon is particularly diagnostic for the carbamate (B1207046) functionality.

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom within the piperidine ring. The chemical shift of the nitrogen atom is sensitive to its hybridization and the nature of its substituents, providing further confirmation of the carbamate structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.16 - 7.45 | 120 - 150 |

| Piperidine Protons (axial/equatorial) | 1.48 - 3.76 | 20 - 55 |

| Carbonyl Carbon | - | ~155 |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns on the phenyl or piperidine rings.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the detailed three-dimensional structure.

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton coupling relationships within the molecule. For this compound, COSY correlations would be observed between adjacent protons on the piperidine ring, helping to trace the spin system and confirm the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with their directly attached carbons. This allows for the unambiguous assignment of the ¹³C signals for each protonated carbon in the piperidine and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the phenyl ring, the carboxylate group, and the piperidine ring. For instance, correlations between the piperidine protons adjacent to the nitrogen and the carbonyl carbon would confirm the N-C(O) bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY can help determine the relative orientation of the phenyl group with respect to the piperidine ring and can also provide evidence for the chair conformation of the piperidine ring by showing through-space interactions between axial and equatorial protons.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₅NO₂), HRMS would provide a measured mass that is very close to its calculated exact mass of 205.1103 g/mol . researchgate.net This high level of accuracy allows for the confident determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses of fragments like the phenyl group or parts of the piperidine ring. miamioh.edulibretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits several characteristic absorption bands:

A strong absorption band in the region of 1690-1760 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carbamate group. udel.edu

Absorptions in the 2850-3100 cm⁻¹ range correspond to the C-H stretching vibrations of the aliphatic piperidine ring and the aromatic phenyl ring. udel.edu

C-O stretching vibrations are typically observed in the 1080-1300 cm⁻¹ region. udel.edu

Bands corresponding to the C=C stretching of the aromatic ring are found around 1500 and 1600 cm⁻¹. udel.edu

Conformational Analysis Studies

The conformational analysis of this compound focuses on the three-dimensional arrangement of the molecule, particularly the orientation of the phenyl group relative to the piperidine ring and the conformation of the piperidine ring itself.

X-ray crystallography studies have shown that in the solid state, the piperidine ring of this compound adopts a chair conformation. researchgate.netnih.gov This is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain. The dihedral angle between the plane of the benzene (B151609) ring and the basal plane of the piperidine ring has been reported to be approximately 49.55°. nih.govnih.gov

Computational studies and analysis of related structures in the Cambridge Structural Database suggest that for N-acylpiperidines, the lone pair on the nitrogen atom is often orthogonal to the carbonyl π-orbital. nih.gov In the case of phenyl-1-piperidines, the piperidine ring predominantly exists in a chair conformation. nih.gov The interplay of steric and electronic effects, including potential allylic strain, influences the preferred orientation of substituents on the piperidine ring. nih.gov For 1-phenylpiperidin-4-one, a related compound, computational studies have predicted the existence of multiple conformers in the gas phase, including chair and twist-boat forms, with the equatorial conformer being the most abundant. researchgate.net These findings suggest that while the chair conformation is generally favored for the piperidine ring in this compound, the dynamic equilibrium between different conformers in solution should be considered.

Influence of Substituents on Piperidine Ring Conformation

The conformational equilibrium of the piperidine ring in this compound derivatives can be significantly influenced by the nature and position of substituents on either the piperidine or the phenyl ring. The introduction of substituents can lead to a preference for either axial or equatorial positioning to minimize steric interactions, and in some cases, can even induce a shift from the stable chair conformation to higher energy forms like twist-boat or boat conformations.

Quantum mechanical studies on related N-acylpiperidines have provided valuable insights into the energetic preferences of substituents on the piperidine ring. When a methyl group is placed at the 2-position of the piperidine ring, a pseudoallylic strain comes into play due to the partial double-bond character of the N-C(O) bond. This strain generally favors the axial orientation of the 2-substituent. nih.gov The energy difference (ΔG) between the axial and equatorial conformers can be calculated to quantify this preference. For instance, in 2-methylpiperidine-1-carboxylate, the axial conformer is favored over the equatorial one. nih.gov The presence of bulky substituents can also lead to a dynamic equilibrium between chair and twist-boat conformers. For N-methylpiperidine, an equilibrium between the chair and twist forms has been observed, with thermodynamic parameters determined experimentally. rsc.org While not a this compound, this data highlights the potential for non-chair conformations in substituted piperidines.

Conformational Energy Differences in 2-Substituted N-Acylpiperidines

| Compound | Favored Conformer | ΔG (kcal/mol) (Axial - Equatorial) | Reference |

|---|---|---|---|

| 2-Methyl-1-phenylpiperidine | Axial | -1.0 | nih.gov |

| 1-(2-Methyl-1-piperidyl)ethanone | Axial | -3.2 | nih.gov |

| N,2-Dimethylpiperidine-1-carboxamide | Axial | -2.1 | nih.gov |

The electronic properties of substituents on the N-phenyl ring can also modulate the electron density at the nitrogen atom, thereby influencing the torsional barriers and conformational preferences of the piperidine ring. Electron-withdrawing groups on the phenyl ring can affect the planarity of the nitrogen and its interaction with the piperidine ring, potentially altering the chair conformation's geometry.

Stereochemical Aspects of Phenylpiperidine-1-carboxylate Derivatives

The synthesis of phenylpiperidine-1-carboxylate derivatives with chiral centers on the piperidine ring introduces stereochemical complexity. The creation of these stereocenters can be achieved through various synthetic strategies, leading to the formation of enantiomers and diastereomers. The precise stereochemistry of these derivatives is critical as it often dictates their biological activity.

The stereoselective synthesis of substituted piperidines is a well-explored area of organic chemistry. For example, the synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, which contain a piperidine-like core, has been achieved, yielding products with high enantiomeric excess (ee > 99%) and specific optical rotations. In one instance, a synthesized intermediate exhibited an optical rotation of [α]²⁰D = +79.8° (c 1.04, CHCl₃). Another example is the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for various pharmaceuticals, which has been well-characterized by NMR spectroscopy and its melting point. The formation of diastereomeric mixtures is also common, and the ratio of diastereomers can often be determined using techniques like ¹H NMR spectroscopy. For example, the enzymatic resolution of 1-phenylethanol (B42297) and subsequent derivatization can lead to diastereomeric esters where the ratio, such as 3:1, can be clearly observed in the NMR spectrum.

Characterization Data of Chiral Piperidine Derivatives

| Compound/Intermediate | Stereochemical Feature | Analytical Data | Reference |

|---|---|---|---|

| Enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphan precursor | Enantiopure | ee > 99%, [α]²⁰D = +79.8° (c 1.04, CHCl₃) | |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Achiral, but key chiral precursor | M.p. 105 °C; ¹³C-NMR (50 MHz, CDCl₃): δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 137.96, 143.67, 178.65 | |

| Diastereomeric 1-phenylethyl acetoxyphenylacetate esters | Diastereomeric Mixture | ¹H NMR shows a 3:1 ratio of diastereomers |

The relative and absolute configurations of stereoisomers are typically determined using a combination of spectroscopic methods, such as NMR (utilizing phenomena like diastereotopic protons and the Karplus equation for dihedral angle estimation), and single-crystal X-ray diffraction.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and geometric parameters of phenyl piperidine-1-carboxylate derivatives. These methods provide a quantum mechanical-level understanding of the molecule's properties.

DFT studies are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For instance, calculations on related phenylpiperazine structures have been performed using functionals like B3LYP-D and WB97XD with basis sets such as 6-311++G**, which includes dispersion corrections to account for long-range interactions. Such studies confirm that the calculated geometric parameters are often in good agreement with experimental data from X-ray crystallography.

Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental FT-IR spectra to assign and confirm the presence of specific functional groups. tandfonline.com The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical aspect of these studies. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. tandfonline.comscispace.com A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. scispace.com Time-dependent DFT (TD-DFT) is also utilized to compute electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) which can be correlated with experimental UV-Vis spectra. tandfonline.comnih.gov

| Compound/Derivative Type | DFT Functional | Basis Set | Properties Calculated | Reference |

|---|---|---|---|---|

| 1-Phenylpiperazin-1,4-diium nitrate | B3LYP-D, WB97XD | 6-311++G | Optimized geometry, bond lengths, bond angles | |

| 1-Piperoylpiperidine | B3LYP | 6-311++G(d,p) | Vibrational wavenumbers, molecular orbitals, electronic spectra (TD-DFT) | tandfonline.com |

| Substituted Phenylacetamides | B3LYP | 6-31G++ | HOMO-LUMO analysis, MESP, chemical reactivity | scispace.com |

| Piperidine (B6355638) on Ag Nanoparticles | B3LYP | Lanl2DZ | SERS spectra, molecule-metal complex formation | mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound derivatives, particularly their interactions with biological macromolecules like proteins and nucleic acids. frontiersin.org These simulations model the atomic motions of a system over time, providing crucial information on the stability of ligand-receptor complexes and the nature of their binding. nih.gov

In drug design, MD simulations are often performed after molecular docking to validate the predicted binding poses and assess their stability. tandfonline.comnih.gov For example, a simulation of a 1-piperoylpiperidine derivative complexed with a breast cancer protein target was run for 50 nanoseconds to confirm the stability of the ligand's interaction within the binding site. tandfonline.com Similarly, MD simulations of piperidine-based compounds with the sigma 1 receptor (S1R) have been used to elucidate the network of interactions and understand why certain ligands exhibit higher affinity than others. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and the role of water molecules in the binding pocket, which are often not fully captured by static docking models. nih.govmdpi.com The stability of the complex is typically evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. nih.gov

| Compound Class | Biological Target | Simulation Software | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Desmond (Schrödinger Suite) | Not specified | Evaluated stability and frequency of interactions; corroborated docking results. | nih.gov |

| 1-Piperoylpiperidine | NAMPT (Breast Cancer Protein) | Not specified | 50 ns | Confirmed the stability of the ligand-protein complex. | tandfonline.com |

| Phenylhydrazono phenoxyquinolines | α-amylase | Not specified | Not specified | Indicated stable binding of the hit compound throughout the simulation. | nih.gov |

| 1-(4-chlorobenzhydryl) piperazine derivatives | Not specified | Not specified | Not specified | Used to analyze binding stability. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenyl piperidine derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects. nih.govnih.gov

These models are built using a "training set" of molecules with known activities and then validated using a "test set" to assess their predictive power. tandfonline.com The process involves calculating various molecular descriptors that quantify physicochemical, electronic, and steric properties. For substituted (S)-phenylpiperidines, QSAR analyses have shown that lipophilicity (expressed as ClogP) and steric factors (such as Verloop's sterimol parameters) play a significant role in their activity as dopamine antagonists. nih.gov In a study on phenyl piperidine derivatives as dual neurokinin 1 receptor (NK1R) antagonists and serotonin (B10506) transporter (SERT) inhibitors, various chemometric methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) were used to build robust QSAR models. nih.gov These models not only help in understanding the mechanism of action but also guide the in silico design of new, more potent lead compounds. nih.gov

| Derivative Series | Biological Target/Activity | Statistical Methods | Key Descriptors | Reference |

|---|---|---|---|---|

| Phenyl piperidine derivatives | NK1R antagonism / SERT inhibition | MLR, FA-MLR, PCR, GA-PLS | Structural and physicochemical | nih.gov |

| Substituted (S)-phenylpiperidines | Dopamine (DA) antagonism | C-QSAR suite program | ClogP, CMR, M(vol), B1, L (Verloop parameters) | nih.gov |

| 4-Phenylpiperidines | D2 receptor ligands | QSAR modeling | Chemical properties (e.g., Hammett constants) | gu.se |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This technique is widely used to study this compound derivatives, providing insights into their binding modes and intermolecular interactions at the atomic level. nih.gov

Docking studies have been successfully applied to understand the interactions of phenyl piperidine derivatives with various targets. For instance, in the study of dual NK1R/SERT inhibitors, docking revealed key amino acid residues responsible for binding, such as Glu33, Asp395, and Arg26 in the SERT active site. nih.gov In another study, ethyl piperidine-1-carboxylate derivatives were docked against human acetylcholinesterase, a key target in Alzheimer's disease, to predict their binding energies and potential as inhibitors. acgpubs.org The results of docking, often expressed as a binding energy or score, help in prioritizing compounds for synthesis and biological testing. These studies are crucial for structure-based drug design, where the three-dimensional structure of the target is known, allowing for the rational design of ligands that fit precisely into the binding pocket. nih.govnih.gov

| Derivative Class | Biological Target | Key Interacting Residues | Reference |

|---|---|---|---|

| Phenyl piperidine derivatives | Serotonin Transporter (SERT) | Glu33, Asp395, Arg26 | nih.gov |

| Phenyl piperidine derivatives | Neurokinin 1 Receptor (NK1R) | Ala30, Lys7, Asp31, Phe5, Tyr82 | nih.gov |

| Ethyl piperidine-1-carboxylate derivatives | Human Acetylcholinesterase (hAChE) | Not specified (binding energy compared to Tacrine) | acgpubs.org |

| Phenylpiperazine derivatives | DNA-Topo II complex, DNA minor groove | Binding to both targets confirmed | nih.gov |

| 1-Phenylpiperazine derivative | Kalirin-7, Monoamine oxidase B | Not specified |

Bioinformatic Approaches in Derivative Design

Bioinformatic approaches encompass a range of in silico methods used to design and screen novel derivatives based on existing molecular scaffolds. For piperidine-based compounds, these techniques include pharmacophore modeling and virtual screening to identify new molecules with desired biological activity. mdpi.com

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (features) that a molecule must possess to bind to a specific target. These features typically include hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. In a study on N-acyl piperidine derivatives, pharmacophoric elements such as aromatic (ARO), hydrophobic (HYD), and hydrogen bond acceptor (ACC) features were identified. mdpi.com The correlation between these pharmacophoric properties and biological activity was then analyzed, revealing that the number of aromatic groups was moderately correlated with the observed activity. mdpi.com Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases (virtual screening) to find new and structurally diverse compounds that match the model and are therefore likely to be active. mdpi.com

| Pharmacophoric Feature | Abbreviation | Correlation with Biological Activity (pLD₅₀) | Interpretation | Reference |

|---|---|---|---|---|

| Aromatic | ARO | 0.646 | Moderate positive correlation; important for activity. | mdpi.com |

| Atom | ATM | 0.398 | Lower positive correlation. | mdpi.com |

| Sphere | SF | 0.277 | Lower positive correlation. | mdpi.com |

| Hydrogen Bond Acceptor | ACC | 0.187 | Low positive correlation. | mdpi.com |

| Hydrophobic | HYD | 0.019 | Very low correlation. | mdpi.com |

Theoretical Insights into Electronic Properties and Reactivity

Theoretical calculations provide deep insights into the electronic properties and intrinsic chemical reactivity of molecules like this compound. researchgate.net Methods such as DFT are used to analyze the distribution of electrons within the molecule, which dictates its behavior in chemical reactions.

A key tool in this analysis is the Molecular Electrostatic Potential (MESP) map. The MESP plot illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.com These sites are prone to electrophilic and nucleophilic attacks, respectively, and are indicative of where the molecule is likely to form non-covalent interactions, such as hydrogen bonds. scispace.com Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is also crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. tandfonline.com The distribution of these orbitals across the molecular structure shows which parts of the molecule are involved in these electronic transfers. For example, studies on related structures demonstrate how intramolecular charge transfer can occur between donor and acceptor functional groups through conjugated pathways. scispace.com These theoretical descriptors are essential for understanding reaction mechanisms and designing molecules with specific electronic characteristics. researchgate.net

| Property | Method of Calculation | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | tandfonline.comscispace.com |

| Molecular Electrostatic Potential (MESP) | DFT | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites for interactions. | scispace.com |

| Mulliken Atomic Charges | DFT | Provides evidence of the molecule's reactive sites by quantifying the charge on each atom. | tandfonline.com |

| Electronic Spectra (λmax) | TD-DFT | Predicts UV-Vis absorption and electronic transitions (e.g., π→π*). | tandfonline.com |

Research on Biological Interactions and Molecular Mechanisms

Investigation of Molecular Target Binding and Affinity

The ability of phenyl piperidine (B6355638) derivatives to bind with high affinity to specific biological targets is a key area of investigation. These studies are crucial for understanding the therapeutic potential and mechanism of action of these compounds.

Derivatives of the phenyl piperidine scaffold have been shown to exhibit significant binding affinity for a variety of receptors, including opioid, sigma, and trace amine-associated receptors.

Opioid Receptors: Certain psychoactive compounds based on the 1-phenyl-piperidine structure demonstrate a strong binding affinity for the κ-opioid receptors. biosynth.com Similarly, small molecule agonists built on a 4-phenyl piperidine scaffold have been synthesized and show excellent agonistic activity at the human mu-opioid receptor. researchgate.net These findings highlight the role of the phenyl piperidine core in modulating the opioid system.

Sigma Receptors: A screening of piperidine-based compounds led to the discovery of potent ligands for the sigma-1 receptor (S1R). nih.gov One notable compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, displayed a high affinity for S1R, comparable to the well-known reference compound haloperidol. nih.gov Functional assays confirmed this compound acts as an S1R agonist. nih.gov The basic nitrogen atom within the piperidine ring is considered a critical feature for efficient binding to sigma receptors. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1): A screening effort identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide as a submicromolar agonist of TAAR1. nih.gov This compound is based on a 4-(2-aminoethyl)piperidine core, which had not been previously associated with TAAR1 modulation. nih.gov The most active compounds from this series showed EC50 values for TAAR1 agonistic activity in the range of 0.033 to 0.112 μM. nih.gov

Table 1: Receptor Binding Affinity of Selected Phenyl Piperidine Derivatives

| Compound Class | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| 1-Phenyl-piperidine | κ-opioid receptor | Strong binding affinity. | biosynth.com |

| 4-Phenyl piperidine | mu-opioid receptor | Excellent agonistic activity. | researchgate.net |

| Piperidine/piperazine-based | Sigma-1 Receptor (S1R) | High affinity (Ki of 3.2 nM for lead compound), acts as an agonist. | nih.gov |

Phenyl piperidine-1-carboxylate derivatives have been investigated as inhibitors of various enzymes. The inhibition mechanism can be reversible, involving competitive, non-competitive, mixed-type, or uncompetitive binding. nih.gov

In one study, derivatives of piperidine were developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme from Mycobacterium tuberculosis. The research identified novel inhibitors with potent activity against both the MenA enzyme and the bacterium itself, with IC50 values ranging from 13–22 μM. nih.gov

Another series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus. nih.gov These compounds were found to interfere with an early to middle stage of the viral replication cycle, acting after the virus enters the host cell. nih.gov The optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited an excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 μM. nih.gov

Elucidation of Mechanism of Action at Cellular and Sub-Cellular Levels

The interaction of phenyl piperidine derivatives with their molecular targets can trigger a cascade of downstream cellular events.

For instance, the activation of TAAR1 by agonists with a 4-(2-aminoethyl)piperidine core can indirectly modulate the activity of key neurotransmitter systems, including dopamine, serotonin (B10506), and glutamate. nih.gov Dysregulation in these systems is associated with conditions like schizophrenia, and TAAR1 agonists have been shown to counteract abnormal behaviors in relevant animal models. nih.gov

Compounds that bind to the sigma-1 receptor, an intracellular chaperone protein, can modulate Ca2+ signaling between the endoplasmic reticulum and mitochondria, thereby influencing a variety of cellular functions, including cell survival and neuronal plasticity. nih.gov

Role as Chemical Probes in Biological Systems

Due to their specific binding characteristics, phenyl piperidine derivatives can be valuable tools for studying biological systems. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. The high affinity and selectivity of certain piperidine derivatives for specific receptors, like the TAAR1 agonists, make them suitable for use as chemical probes to investigate the physiological and pathological roles of these receptors. nih.gov

Structure-Activity Relationship (SAR) Studies in Derivative Series

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For the phenyl piperidine class, SAR studies have been crucial for optimizing potency and other pharmacological properties.

In the development of MenA inhibitors, SAR studies focused on three molecular regions of a lead compound. This led to the design of analogs with improved inhibitory potency and better pharmacokinetic profiles. nih.gov A key challenge addressed was the high lipophilicity of the initial lead compound, which can lead to poor solubility and high metabolism. nih.gov

For the anti-influenza piperidine derivatives, SAR studies revealed that the ether linkage between a quinoline (B57606) moiety and the piperidine ring was critical for the inhibitory activity. nih.gov The structure of the lead compound was systematically divided into four subunits (a quinolinyl core, a sulfur core, a piperidinyl core, and a carbamate (B1207046) core) to independently vary each part and study its effect on anti-influenza activity. nih.gov

In the series of TAAR1 agonists, a set of analogs was synthesized based on the 4-(2-aminoethyl)piperidine core to draw several SAR generalizations, which were further supported by molecular modeling against the TAAR1 crystal structure. nih.gov

Table 2: Key SAR Findings for Phenyl Piperidine Derivatives

| Compound Series | Target | Key SAR Finding | Reference |

|---|---|---|---|

| MenA Inhibitors | MenA Enzyme (M. tuberculosis) | Modifications to reduce high lipophilicity improved pharmacokinetic properties and maintained potent synergy. | nih.gov |

| Anti-influenza Agents | Influenza Virus Replication | The ether linkage between the quinoline and piperidine cores is critical to the inhibitory activity. | nih.gov |

| TAAR1 Agonists | TAAR1 | Systematic modification of the 4-(2-aminoethyl)piperidine core led to potent agonists with improved activity. | nih.gov |

Applications As a Synthetic Scaffold in Medicinal Chemistry Research

Design and Synthesis of Phenylpiperidine-1-carboxylate Analogs

The synthesis of phenyl piperidine-1-carboxylate and its analogs is fundamental to exploring their therapeutic potential. A common and straightforward method involves the reaction of piperidine (B6355638) with phenyl chloroformate. researchgate.netnih.gov In a typical procedure, piperidine and a base, such as triethylamine, are dissolved in a solvent like dichloromethane. Phenyl chloroformate is then added dropwise to the stirred solution. researchgate.netnih.gov Following the reaction, the mixture is washed, and the resulting solid product can be purified by recrystallization to yield this compound as colorless needles. researchgate.netnih.gov

The versatility of the piperidine scaffold allows for the synthesis of a diverse library of analogs. mdpi.com For instance, substituted piperidines can be used as starting materials to introduce various functional groups onto the piperidine ring. acs.org Furthermore, modifications to the phenyl ring of the phenyl chloroformate can introduce additional diversity. These synthetic strategies enable the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives. nih.govresearchgate.net

One approach to creating analogs involves the multi-stage synthesis of substituted piperidines, which can then be reacted with phenyl chloroformate or its derivatives. mdpi.com For example, the synthesis of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, which were later evaluated as potent MOR agonists, showcases the intricate chemical manipulations possible with the piperidine core before the addition of the carboxylate moiety. researchgate.net Another strategy involves a cascade Michael addition/alkylation process to construct the substituted piperidine ring in a one-pot formal [4 + 2] cycloaddition, which can then be further functionalized. researchgate.net

The table below illustrates a general synthetic scheme for this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Piperidine | Phenyl chloroformate | Triethylamine | Dichloromethane | This compound |

Exploration of Phenylpiperidine-1-carboxylate as a Privileged Structure

The phenylpiperidine framework is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, suggesting a high degree of biological relevance. The benzoylpiperidine fragment, a close relative of this compound, is a well-documented privileged structure found in numerous bioactive small molecules with a wide range of therapeutic applications. nih.gov